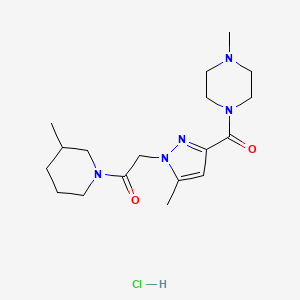
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H30ClN5O2 and its molecular weight is 383.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride is a complex organic molecule featuring a pyrazole ring and piperazine moieties. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
This compound has the following structural features:
- Chemical Formula : C18H24ClN5O
- Molecular Weight : Approximately 366.87 g/mol
- Functional Groups : Pyrazole, piperazine, and acetamide.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily attributed to its structural components. Notably, it has been identified as a potent mutagen in specific strains of Salmonella typhimurium, particularly TA98 and TA100, which are standard models for assessing mutagenicity. This mutagenic property suggests potential implications for cancer research, as compounds with similar structures have shown anti-cancer properties.
The biological activity of this compound may involve:
- Interaction with Biological Targets : The piperazine and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating key biochemical pathways.
- Mutagenic Mechanisms : The presence of the pyrazole ring is known to facilitate interactions that can lead to DNA damage, contributing to its mutagenic properties.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this one can inhibit certain enzymes involved in cancer pathways. For instance, derivatives of pyrazole have shown promising results in inhibiting phosphoinositide 3-kinases (PI3K), which are critical in cancer cell proliferation and survival .
Case Studies
A study focusing on pyrazole derivatives reported that modifications at the C(5) position significantly influenced the compounds' inhibitory activities against PI3K isoforms. Compounds with similar piperazine structures displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Compound A | Pyrazole + Piperazine | Anti-cancer | 0.47 |
| Compound B | Pyrazole + Morpholine | Moderate Inhibition | 2.30 |
| Compound C | Pyrazole + Alkyl group | Weak Activity | >10 |
Propriétés
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2.ClH/c1-14-5-4-6-22(12-14)17(24)13-23-15(2)11-16(19-23)18(25)21-9-7-20(3)8-10-21;/h11,14H,4-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKFBXNTXWRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













